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Compound of Interest

Compound Name: Nicofluprole

Cat. No.: B6597129

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the
toxicological profile of Nicofluprole in mammals. It is intended for informational purposes for a
scientific audience. A comprehensive toxicological assessment requires access to the full
proprietary data package submitted to regulatory agencies. Publicly accessible data is limited,
and therefore, significant data gaps exist in this profile.

Executive Summary

Nicofluprole is a phenylpyrazole insecticide that functions as a selective antagonist of insect
gamma-aminobutyric acid (GABA) receptors.[1] In mammals, the primary target organs
identified in subchronic studies in rats are the liver and thyroid.[1] The observed effects in rats,
including increased liver and thyroid weight and histopathological changes, are attributed to the
activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)
nuclear receptors in the liver.[1] This mechanism is considered to be rat-specific and not
relevant to humans.[1]

Crucially, there is a significant lack of publicly available data for many key toxicological
endpoints, including acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity,
genotoxicity, and reproductive and developmental toxicity. Furthermore, official Acceptable
Daily Intake (ADI) and Acute Reference Dose (ARfD) values have not been established by
major international regulatory bodies.
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Acute Toxicity

Quantitative data on the acute toxicity of Nicofluprole in mammals is not readily available in
the public domain.[2] Standard acute toxicity studies determine the median lethal dose (LD50)
following oral, dermal, and inhalation exposure.

A 7-day dose-range finding study in Wistar rats, conducted prior to a 28-day subchronic study,
provides some insight into acute effects at high doses. Severe toxicity, including mortality, was
observed at oral doses of 250 and 500 mg/kg body weight/day.[3] Clinical signs at these doses
included prostration, piloerection, lethargy, hypothermia, hunched posture, loss of righting
reflex, and labored respiration.[3]

Table 1. Summary of Acute Oral Toxicity Data for Nicofluprole in Rats

Study Type Species/Strain  Dosing Observations Reference

Severe toxicity
0, 125, 250, 500 _
7-Day Dose- , and mortality at
o Wistar Rat mg/kg bw/day [3]
Range Finding 250 and 500

oral gavage
( gavage) mg/kg bw/day.[3]

Experimental Protocol: 7-Day Dose-Range Finding Study in Rats (Reconstructed from
available information)

» Objective: To determine appropriate dose levels for a 28-day repeated dose oral toxicity
study.[3]

o Test System: Male and female Wistar rats.[3]
o Administration: Oral gavage for 7 consecutive days.[3]
e Dose Levels: 0 (vehicle control), 125, 250, and 500 mg/kg bw/day.[3]

» Observations: Daily clinical observations for signs of toxicity and mortality. Body weight was
recorded. At termination, macroscopic examinations of organs were performed.[3]

Subchronic Toxicity
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Repeated dietary administration of Nicofluprole to Wistar rats for 28 and 90 days resulted in
increased liver and thyroid weights, accompanied by histopathological changes in these
organs.[1] A 28-day oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect
Level (NOAEL) of 150 mg/kg bw/day.[3]

Table 2: Summary of Subchronic Oral Toxicity Data for Nicofluprole in Rats

Study Duration Species/Strain  Key Findings NOAEL Reference

Increased liver

and thyroid
] weight, Not specified in
28/90 Days Wistar Rat ] ] [1]
associated this study
histopathology.
[1]
) No adverse
Wistar
treatment-related 150 mg/kg
28 Days Han™:RccHan™ [3]
changes bw/day
‘WIST Rat

observed.[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Reconstructed from
available information)

» Objective: To evaluate the potential toxicity of Nicofluprole following repeated oral
administration for 28 days.[3]

o Test System: Male and female Wistar Han™:RccHan™:WIST rats.[3]
o Administration: Daily oral gavage for 28 days.[3]
e Dose Levels: 0 (vehicle control), 30, 75, and 150 mg/kg bw/day.[3]

o Observations: Comprehensive evaluation including clinical observations, body weight, food
consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and
microscopic pathology.[3]
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Chronic Toxicity and Carcinogenicity

There is no publicly available information on the chronic toxicity or carcinogenic potential of
Nicofluprole in mammals. Standard chronic toxicity and carcinogenicity studies typically
involve long-term (e.g., 2-year in rats, 18-month in mice) administration of the substance in the
diet to assess cumulative toxicity and tumor formation.

Genotoxicity

No data from genotoxicity studies on Nicofluprole, such as the Ames test for bacterial reverse
mutation or in vivo/in vitro micronucleus assays in mammalian cells, are publicly available.
These studies are critical for assessing the potential of a substance to induce genetic
mutations or chromosomal damage.

Reproductive and Developmental Toxicity

Information regarding the effects of Nicofluprole on reproductive function and embryonic/fetal
development is not available in the public domain. Standard reproductive and developmental
toxicity studies in rats and rabbits are required for regulatory assessment to identify any
adverse effects on fertility, pregnancy, and offspring development.[4][5][6]

Neurotoxicity

As a member of the phenylpyrazole class of insecticides, Nicofluprole's primary mode of
action in insects is the antagonism of GABA receptors. While it is designed to be selective for
insect receptors, the potential for neurotoxic effects in mammals warrants consideration.
However, no specific neurotoxicity studies on Nicofluprole in mammals have been found in the
public literature.

Mechanism of Action in Mammals (Rat)

In Wistar rats, Nicofluprole has been shown to induce liver and thyroid effects through a
mechanism that is considered to be of no relevance to humans.[1] The proposed signaling
pathway is initiated by the activation of the CAR and PXR nuclear receptors in the liver.[1]

Proposed Signaling Pathway in Rat Liver and Thyroid
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Caption: Proposed mechanism of Nicofluprole-induced liver and thyroid effects in rats.

This pathway highlights that the primary event is the activation of liver nuclear receptors,
leading to increased metabolism of thyroid hormones and a subsequent compensatory
response from the pituitary and thyroid glands.[1] Studies in human hepatocytes did not show a
similar induction of enzymes, supporting the conclusion of a lack of human relevance for this
endpoint.[1]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

No specific ADME studies for Nicofluprole in mammals are publicly available. Understanding
the absorption, distribution, metabolism, and excretion of a compound is fundamental to
interpreting its toxicological profile.

Conclusion and Data Gaps

The publicly available toxicological data for Nicofluprole in mammals is sparse. While
subchronic studies in rats have identified the liver and thyroid as target organs, the underlying
mechanism is considered rat-specific and not relevant to human health. A significant number of
critical toxicological studies, including those for acute toxicity, chronic toxicity, carcinogenicity,
genotoxicity, and reproductive/developmental toxicity, are not in the public domain. Without this
information, a comprehensive assessment of the potential risks of Nicofluprole to human
health cannot be completed. Further research and the public release of regulatory safety
assessments are needed to fill these critical data gaps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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